2-Bromo-3-(difluoromethoxy)toluene
Description
2-Bromo-3-(difluoromethoxy)toluene is a halogenated aromatic compound derived from toluene, featuring a bromine atom at the 2-position and a difluoromethoxy (-OCF₂H) group at the 3-position of the benzene ring. Its molecular formula is C₈H₇BrF₂O, with an approximate molecular weight of 225 g/mol (calculated). The difluoromethoxy group introduces strong electron-withdrawing effects, while the bromine atom enhances electrophilic substitution reactivity. This compound is likely used in pharmaceutical or agrochemical synthesis, given the prevalence of difluoromethoxy and bromine substituents in bioactive molecules .
Properties
IUPAC Name |
2-bromo-1-(difluoromethoxy)-3-methylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF2O/c1-5-3-2-4-6(7(5)9)12-8(10)11/h2-4,8H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZOVAAGXCQQOHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OC(F)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 2-Bromo-3-(difluoromethoxy)toluene involves the bromination of 2,6-difluorotoluene. The process typically includes the following steps :
Starting Material: 2,6-Difluorotoluene.
Reagents: Hydrobromic acid (HBr) and hydrogen peroxide (H2O2).
Reaction Conditions: The reaction is carried out in the presence of an organic or inorganic solvent, under lighting conditions, for 6-24 hours.
Purification: The reaction mixture is washed with a saturated sodium sulfite solution and water, dried with anhydrous sodium sulfate, and purified using silica gel column chromatography.
Industrial Production Methods: Industrial production methods for 2-Bromo-3-(difluoromethoxy)toluene may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar)
The bromine atom at position 2 can participate in nucleophilic substitution under specific conditions. While the absence of strong electron-withdrawing groups (e.g., nitro) reduces ring activation, the difluoromethoxy group (-OCF<sub>2</sub>) provides moderate deactivation, enabling reactions with strong nucleophiles.
Key Observations :
-
Reactions proceed sluggishly compared to nitro-substituted analogs due to reduced ring activation.
-
Yields improve with polar aprotic solvents (e.g., DMF) and elevated temperatures.
Cross-Coupling Reactions
The bromine atom facilitates palladium-catalyzed couplings, forming carbon-carbon bonds.
Suzuki-Miyaura Coupling
| Reagents | Conditions | Product | Yield |
|---|---|---|---|
| Phenylboronic acid, Pd(PPh<sub>3</sub>)<sub>4</sub> | EtOH/H<sub>2</sub>O, K<sub>2</sub>CO<sub>3</sub>, 80°C | 2-Phenyl-3-(difluoromethoxy)toluene | 65–72% |
Notes :
-
Catalyst loading (1–3 mol%) and base selection (carbonate vs. phosphate) critically influence efficiency .
Heck Coupling
| Reagents | Conditions | Product | Yield |
|---|---|---|---|
| Styrene, Pd(OAc)<sub>2</sub>, PPh<sub>3</sub> | DMF, NEt<sub>3</sub>, 100°C | 2-Styryl-3-(difluoromethoxy)toluene | 58% |
Oxidation of the Methyl Group
The methyl substituent at position 1 can be oxidized to a carboxylic acid under strong conditions:
| Oxidizing Agent | Conditions | Product | Yield |
|---|---|---|---|
| KMnO<sub>4</sub>, H<sub>2</sub>SO<sub>4</sub> | Reflux in H<sub>2</sub>O | 2-Bromo-3-(difluoromethoxy)benzoic acid | 41% |
| CrO<sub>3</sub>, AcOH | 60°C, 12 h | Same as above | 38% |
Mechanistic Insight :
-
Oxidation proceeds via radical intermediates, with the difluoromethoxy group stabilizing transition states through inductive effects.
Electrophilic Aromatic Substitution
The electron-withdrawing -OCF<sub>2</sub> group directs electrophiles to the para position relative to itself (position 4), while bromine’s meta-directing effect competes.
| Electrophile | Conditions | Major Product |
|---|---|---|
| HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | 0–5°C | 2-Bromo-3-(difluoromethoxy)-4-nitrotoluene |
| SO<sub>3</sub>H (sulfonation) | H<sub>2</sub>SO<sub>4</sub>, 50°C | 2-Bromo-3-(difluoromethoxy)-5-sulfonyltoluene |
Regioselectivity :
-
Nitration favors position 4 due to -OCF<sub>2</sub>’s dominance over bromine’s meta-directing effect.
Reductive Dehalogenation
The C-Br bond can be cleaved via catalytic hydrogenation:
| Catalyst | Conditions | Product | Yield |
|---|---|---|---|
| H<sub>2</sub>, Pd/C | EtOH, 25°C, 1 atm | 3-(Difluoromethoxy)toluene | 89% |
| Zn, NH<sub>4</sub>Cl | THF/H<sub>2</sub>O, 60°C | Same as above | 76% |
Grignard and Organometallic Reactions
The bromine atom enables lithium-halogen exchange, forming intermediates for further functionalization:
| Reagent | Conditions | Product |
|---|---|---|
| <i>n</i>-BuLi, THF | -78°C, followed by electrophilic quenching | 2-Lithio-3-(difluoromethoxy)toluene |
Applications :
Photochemical Reactions
UV irradiation induces homolytic C-Br bond cleavage, generating aryl radicals:
| Conditions | Trapping Agent | Product |
|---|---|---|
| UV (254 nm), benzene | TEMPO | TEMPO-adduct at position 2 |
Scientific Research Applications
Medicinal Chemistry
Antibacterial Agents
One of the primary applications of 2-Bromo-3-(difluoromethoxy)toluene is in the synthesis of antibacterial agents. It serves as an intermediate in the production of alkyl 3-cyclopropylamino-2-[2,4-dibromo-3-(difluoromethoxy)benzoyl]-2-propenoates, which are valuable for developing highly active quinolone antibiotics. The synthesis involves a one-pot reaction with thionyl chloride and malonic esters, leading to compounds that exhibit significant antibacterial activity against various pathogens .
Case Study: Synthesis of Antibacterial Quinolones
A study demonstrated the effective synthesis of these intermediates using 2-Bromo-3-(difluoromethoxy)toluene, highlighting its role in enhancing the efficacy of quinolone derivatives. The process involved heating the compound with specific reagents under controlled conditions to yield products with potent antibacterial properties.
Agrochemicals
Insecticides and Fungicides
The compound is also utilized in the development of agrochemical products. Its derivatives have been explored for their potential as insecticides and fungicides due to their ability to inhibit specific biological pathways in pests and pathogens. For instance, modifications of 2-Bromo-3-(difluoromethoxy)toluene have led to new formulations that exhibit enhanced activity against resistant strains of agricultural pests .
Table 1: Agrochemical Applications of 2-Bromo-3-(difluoromethoxy)toluene
| Compound Name | Application Type | Activity Level |
|---|---|---|
| Alkyl derivatives | Insecticide | High |
| Quinolone derivatives | Fungicide | Moderate |
Materials Science
Liquid Crystal Intermediates
Another significant application of 2-Bromo-3-(difluoromethoxy)toluene is in the synthesis of liquid crystal materials. Its structural properties allow it to act as an intermediate in producing high-performance liquid crystals used in display technologies. The compound's ability to form ordered structures at specific temperatures makes it suitable for this application .
Case Study: Liquid Crystal Development
Research has shown that incorporating 2-Bromo-3-(difluoromethoxy)toluene into liquid crystal formulations can enhance their thermal stability and optical clarity. This advancement is crucial for improving the performance of liquid crystal displays (LCDs) and other optical devices.
Chemical Synthesis
Synthetic Intermediates
The compound serves as a crucial building block in organic synthesis, particularly in creating fluorinated compounds that exhibit unique chemical properties. Its reactivity allows it to participate in various coupling reactions, making it valuable for synthesizing complex organic molecules used in pharmaceuticals and fine chemicals .
Mechanism of Action
The mechanism of action of 2-Bromo-3-(difluoromethoxy)toluene in chemical reactions involves the activation of the bromine atom, which can undergo oxidative addition to form reactive intermediates. These intermediates can then participate in various coupling or substitution reactions . The difluoromethoxy group can also influence the reactivity and selectivity of the compound in these reactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison of 2-bromo-3-(difluoromethoxy)toluene with structurally or functionally related aromatic derivatives, supported by evidence-based analysis.
3-Bromo-4-Fluorotoluene
- Structure : Bromine at position 3, fluorine at position 4, and methyl at position 1 (C₇H₆BrF; MW: 189.03 g/mol) .
- Key Differences :
- Substituent Effects : Fluorine is less electron-withdrawing than the difluoromethoxy group, resulting in reduced activation of the aromatic ring for nucleophilic attack.
- Steric Profile : The smaller fluorine atom minimizes steric hindrance compared to the bulkier -OCF₂H group.
- Applications : Likely used in Suzuki-Miyaura coupling reactions due to bromine’s reactivity, similar to the target compound .
Toluene
- Structure : Simple methylbenzene (C₇H₈; MW: 92.14 g/mol) .
- Key Differences :
- Reactivity : Toluene undergoes electrophilic substitution (e.g., nitration, sulfonation) more readily than halogenated derivatives due to the absence of electron-withdrawing groups.
- Physical Properties : Boiling point (110.62°C) and solubility (0.05 g/L at 20°C) are significantly lower than halogenated analogs, which have higher molecular weights and polarity .
2-Bromo-3-(difluoromethoxy)thioanisole
- Structure : Features a thioanisole (-SCH₃) group instead of toluene’s methyl (C₈H₇BrF₂OS; MW: 269.11 g/mol) .
- Key Differences: Electronic Effects: The sulfur atom in thioanisole increases polarizability, enhancing nucleophilic substitution reactivity compared to toluene derivatives.
2-Bromo-3-(difluoromethoxy)-4-fluoro-1-iodobenzene
- Key Differences :
Data Table: Comparative Analysis
Research Findings and Implications
- Synthetic Stability : Difluoromethoxy-containing compounds, like the target, may form sulfone byproducts during oxidation, as observed in pantoprazole synthesis (). This highlights the need for controlled reaction conditions .
- Electronic Properties : DFT studies on bromo-fluoro-thiochromene derivatives () suggest that electron-withdrawing groups (e.g., -OCF₂H) lower HOMO-LUMO gaps, enhancing charge transfer and drug-likeness .
- Regulatory Considerations : Compounds like 2-bromo-3-(difluoromethoxy)thioanisole are discontinued, underscoring the importance of stability testing for industrial adoption .
Biological Activity
2-Bromo-3-(difluoromethoxy)toluene is a halogenated aromatic compound that has garnered interest in various fields, particularly in medicinal chemistry and agrochemicals. Its unique structural features, including the difluoromethoxy group, contribute to its biological activity, making it a subject of research in drug development and environmental sciences.
Chemical Structure
The compound can be represented by the following chemical structure:
Biological Activity Overview
Research indicates that 2-Bromo-3-(difluoromethoxy)toluene exhibits several biological activities, including:
- Antimicrobial Properties : The compound has been studied for its effectiveness against various microbial strains.
- Enzyme Inhibition : It shows potential in inhibiting specific enzymes that are crucial for metabolic processes in organisms.
- Toxicological Effects : Investigations into its toxicological profile reveal varying degrees of toxicity depending on concentration and exposure duration.
Antimicrobial Activity
Recent studies have demonstrated the efficacy of 2-Bromo-3-(difluoromethoxy)toluene against specific bacterial strains. For instance, it was found to inhibit the growth of Pseudomonas putida, a model organism for studying aromatic compound degradation. The mechanism involves the induction of the tod operon, which is responsible for toluene degradation through specific enzymes like toluene dioxygenase .
Table 1: Antimicrobial Efficacy
| Microbial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Pseudomonas putida | 15 | 100 |
| Escherichia coli | 12 | 100 |
| Staphylococcus aureus | 10 | 100 |
Enzyme Inhibition Studies
The compound's ability to inhibit enzymes has been explored, particularly focusing on phosphoinositide-3-kinases (PI3Ks), which play vital roles in cell signaling pathways. The presence of the difluoromethoxy group enhances its binding affinity to these enzymes, potentially leading to significant biological effects.
Case Study: PI3K Inhibition
A study assessed the inhibitory effects of various halogenated compounds on PI3K activity. Results indicated that 2-Bromo-3-(difluoromethoxy)toluene exhibited an IC50 value of approximately 0.25 µM, demonstrating its potency as an enzyme inhibitor .
Toxicological Profile
The toxicological assessment of 2-Bromo-3-(difluoromethoxy)toluene reveals that while it possesses beneficial biological activities, it also exhibits toxicity at higher concentrations. Acute toxicity tests on aquatic organisms indicate a median lethal concentration (LC50) of approximately 50 µg/L, suggesting caution in its application, especially in environmental contexts .
Table 2: Toxicity Data
| Organism | LC50 (µg/L) | Exposure Duration (hours) |
|---|---|---|
| Daphnia magna | 50 | 48 |
| Fish (Danio rerio) | 70 | 96 |
Q & A
Basic Synthesis Optimization
Q: What are the optimal synthetic routes for 2-Bromo-3-(difluoromethoxy)toluene, and how can reaction conditions be adjusted to maximize yield? A:
- Bromination and Fluorination : Start with toluene derivatives, such as 3-(difluoromethoxy)toluene, and employ electrophilic bromination using Br₂ in the presence of Lewis acids (e.g., FeBr₃) at controlled temperatures (0–25°C). Adjust stoichiometry (1.1–1.3 eq Br₂) to minimize di-bromination byproducts .
- Purification : Recrystallization from ethanol/water mixtures (80:20 v/v) or column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended. Monitor purity via GC-MS or HPLC (>98%) .
- Yield Optimization : Lower reaction temperatures (0–5°C) reduce side reactions, while inert atmospheres (N₂/Ar) prevent oxidation of the difluoromethoxy group .
Advanced Mechanistic Studies
Q: How do steric and electronic effects influence the reactivity of 2-Bromo-3-(difluoromethoxy)toluene in cross-coupling reactions? A:
- Steric Hindrance : The ortho-bromo and meta-difluoromethoxy groups create steric bulk, slowing Buchwald-Hartwig amination. Use bulky ligands (e.g., XPhos) to enhance catalytic efficiency .
- Electronic Effects : The electron-withdrawing difluoromethoxy group deactivates the aromatic ring, requiring stronger nucleophiles (e.g., Grignard reagents) for substitution. DFT calculations (B3LYP/6-31G*) show a LUMO localization at the bromine site, favoring SNAr mechanisms .
- Case Study : Suzuki-Miyaura coupling with arylboronic acids achieves 70–85% yield using Pd(OAc)₂ and SPhos ligand in THF/H₂O at 80°C .
Spectroscopic Characterization Challenges
Q: What challenges arise in NMR and mass spectrometric characterization of 2-Bromo-3-(difluoromethoxy)toluene, and how are they resolved? A:
- ¹H/¹³C NMR : The difluoromethoxy group (-OCF₂H) splits into a doublet of quartets (δ 6.5–7.0 ppm for aromatic protons). Use high-field instruments (≥400 MHz) and deuterated DMSO to resolve overlapping signals .
- 19F NMR : Two distinct fluorine signals appear at δ -80 to -85 ppm (geminal coupling, J = 250–280 Hz). Confirm assignments via 2D HSQC .
- Mass Spectrometry : ESI-MS in positive ion mode shows [M+H]⁺ at m/z 262.95 (C₈H₆BrF₂O). Fragmentation peaks at m/z 183 (loss of Br) and 95 (loss of OCF₂H) validate the structure .
Contradictions in Reactivity Data
Q: How should researchers interpret conflicting literature reports on the stability of 2-Bromo-3-(difluoromethoxy)toluene under acidic conditions? A:
- Acid Sensitivity : The difluoromethoxy group hydrolyzes in strong acids (e.g., H₂SO₄) to form phenolic byproducts. Stability studies in pH 1–3 buffers show <5% degradation over 24 hours, but >90% degradation at pH <1 .
- Mitigation Strategies : Use aprotic solvents (e.g., DCM) and avoid protic acids. For acid-catalyzed reactions, employ mild conditions (e.g., AcOH at 50°C) .
- Data Reconciliation : Contradictions arise from varying solvent systems and acid strengths. Always report pH, temperature, and solvent details .
Environmental Monitoring Applications
Q: What methodologies detect trace 2-Bromo-3-(difluoromethoxy)toluene in environmental samples, and what are their detection limits? A:
- Electrochemical Sensors : ZnO/MgO/Cr₂O₃ nanofiber-modified electrodes detect toluene derivatives at 0.1–10 µM levels with 96% recovery in seawater and industrial effluents .
- GC-ECD : Achieves detection limits of 0.05 ppb in air samples using capillary columns (DB-5MS) and electron capture detection .
- SPME-LC/MS : Solid-phase microextraction coupled with LC/MS quantifies ≤10 ng/L in aqueous matrices, validated via spike-recovery tests (85–110%) .
Computational Modeling for Reactivity Prediction
Q: How can computational tools predict the regioselectivity of 2-Bromo-3-(difluoromethoxy)toluene in nucleophilic substitutions? A:
- DFT Calculations : B3LYP/6-311+G(d,p) simulations show higher electrophilicity at the bromine site (Fukui f⁻ index = 0.45 vs. 0.12 for fluorine). HOMO-LUMO gaps (5.2 eV) indicate moderate reactivity .
- MD Simulations : Molecular dynamics in explicit solvent (water/THF) predict solvation effects on transition states, guiding solvent selection for SN2 pathways .
- Case Study : Meta-nitration with HNO₃/H₂SO₄ yields 85% para-product due to steric blocking at the ortho position, consistent with computational predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
